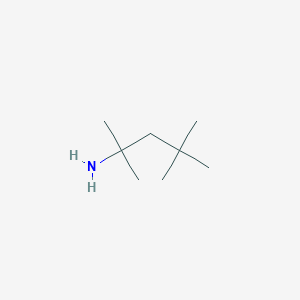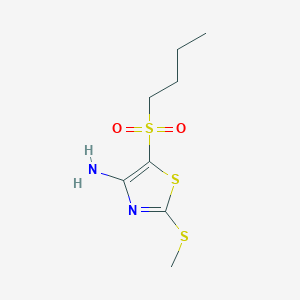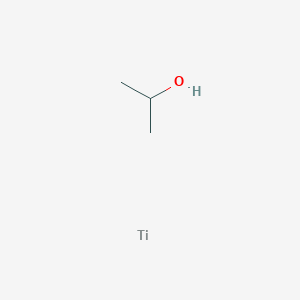
3-Ethyloctane
Overview
Description
3-Ethyloctane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a chain of eight carbon atoms with an ethyl group attached to the third carbon atom. This compound is part of the alkane family, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyloctane can be synthesized through various organic synthesis methods. One common method involves the alkylation of octane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and alkylation processes. Catalytic cracking involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, while alkylation combines smaller molecules to form larger branched hydrocarbons. These processes are carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyloctane undergoes several types of chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form various oxygenated compounds, including alcohols, aldehydes, and carboxylic acids.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo hydrogenation reactions under specific conditions to ensure complete saturation.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium or platinum
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Haloalkanes
Scientific Research Applications
3-Ethyloctane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions. Its behavior in various chemical reactions helps researchers understand the properties of branched alkanes.
Medicine: Research into the oxidation products of this compound can lead to the development of new medicinal compounds with potential therapeutic benefits.
Industry: this compound is used in the petrochemical industry as a component in the formulation of high-octane fuels and lubricants.
Mechanism of Action
As a hydrocarbon, 3-ethyloctane does not have a specific mechanism of action in biological systems. its chemical properties, such as hydrophobicity and stability, make it useful in various industrial applications. In chemical reactions, its mechanism of action involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds under specific conditions.
Comparison with Similar Compounds
2-Ethyloctane: Another isomer of ethyloctane with the ethyl group attached to the second carbon atom.
4-Ethyloctane: An isomer with the ethyl group attached to the fourth carbon atom.
3-Methylheptane: A similar branched alkane with a methyl group attached to the third carbon atom of a heptane chain.
Uniqueness: 3-Ethyloctane is unique due to its specific branching at the third carbon atom, which affects its physical and chemical properties. This branching can influence its boiling point, melting point, and reactivity compared to its isomers and other similar compounds.
Properties
IUPAC Name |
3-ethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-4-7-8-9-10(5-2)6-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYGTUAKNZFCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064049 | |
| Record name | Octane, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5881-17-4 | |
| Record name | 3-Ethyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5881-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005881174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyloctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the study mention the presence of 3-ethyloctane in cooked japonica rice?
A1: While the study investigates various volatile organic compounds in cooked japonica rice, this compound is not specifically mentioned as one of the identified compounds []. The research focuses on other volatile compounds contributing to the aroma and eating quality of the rice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)


![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)








